molecular formula C8H13NO B1307387 octahydro-4H-cyclopenta[b]pyridin-4-one CAS No. 92658-00-9

octahydro-4H-cyclopenta[b]pyridin-4-one

Cat. No.: B1307387
CAS No.: 92658-00-9
M. Wt: 139.19 g/mol
InChI Key: ARUFORLDGOXCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-4H-cyclopenta[b]pyridin-4-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Conformational Studies and Chemical Synthesis Octahydro-1H-cyclopenta[b]pyridine scaffold, a variant of octahydro-4H-cyclopenta[b]pyridin-4-one, is noted for its geometrically unique, three-dimensional template. This conformational rigidity is capitalized in the synthesis of γ-aminobutyric acid (GABA) analogs, which are pivotal in neurotransmission and have broad therapeutic potentials. The synthesis involves intricate steps, including catalytic reduction of the pyridine ring, highlighting its chemical versatility and significance in medicinal chemistry (Melnykov et al., 2018).

Crystallography and Structural Analysis In-depth structural analyses via single-crystal X-ray diffraction have been performed on compounds containing the octahydro-cyclopenta[b]pyridin-4-one moiety. These studies are crucial for understanding molecular interactions and structural stability, which are fundamental in drug design and materials science. For instance, the X-ray mapping of structures like 4,6-dimethyl-1H-pyridin-2-one provides insights into the hydrogen bonding patterns, essential for molecular recognition and stability (Al’bov et al., 2004).

Pharmaceutical and Synthetic Applications The compound 6,7-Dihydro-5H-cyclopenta[b]pyridine, closely related to this compound, is prominently utilized in the synthesis of pharmaceuticals, antimicrobials, and synthetic resins. It's especially noted for its role in the production of fourth-generation Cefpirome, showcasing its pivotal role in advancing antimicrobial therapy. The versatility in its synthetic routes, like the N-hydroxyphthaldiamide and acrolein routes, further underlines its significance in chemical synthesis and drug development (Chun, 2007).

Supramolecular Chemistry and Molecular Recognition Octahydro-cyclopenta[b]pyridin-4-one derivatives have been studied for their intriguing supramolecular chemistry properties. For instance, saccharide recognition-induced transformations in pyridine-pyridone oligomers demonstrate the compound's ability to form complex structures like chiral helical complexes. This is significant in understanding molecular recognition mechanisms and designing responsive materials and sensors (Abe et al., 2008).

Halogen Bonding and Material Science The study of halogen bonding interactions in octahydro-1H-4,6-epoxycyclopenta[c]pyridin-1-one derivatives is pivotal in understanding non-covalent interactions that are crucial in crystal engineering and materials science. The analysis of these interactions, using techniques like density functional theory (DFT) and quantum theory of “atom-in-molecules” (QTAIM), offers insights into the design of novel materials with specific properties (Mertsalov et al., 2021).

Safety and Hazards

The safety information for octahydro-4H-cyclopenta[b]pyridin-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUFORLDGOXCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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